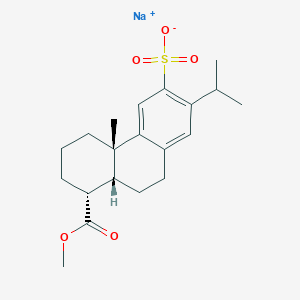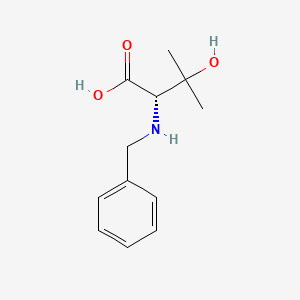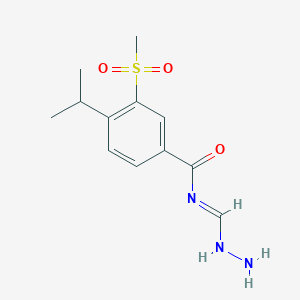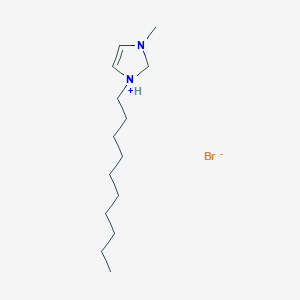
sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate” is known as Vilazodone. Vilazodone is a serotonergic antidepressant developed by Merck KGaA. It has a high affinity and selectivity for the 5-hydroxytryptamine (5-HT) transporter and 5-HT (1A) receptors. It is primarily used for the treatment of major depressive disorder (MDD) and is marketed under the brand name Viibryd .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vilazodone is synthesized through a multi-step process. The synthesis involves the coupling of an indolylbutyl chloride or tosylate with 5-(piperazin-1-yl)benzofuran-2-carboxamide or the corresponding ester. The cyanoindole portion of Vilazodone is crucial for conferring high affinity for both the serotonin transporter and the 5-HT1A receptor .
Industrial Production Methods
Industrial production of Vilazodone involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vilazodone undergoes several types of chemical reactions, including:
Oxidation: Vilazodone can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in Vilazodone, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Vilazodone, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Vilazodone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of serotonergic activity and receptor binding.
Biology: Investigated for its effects on serotonin levels and its potential role in treating other neurological disorders.
Medicine: Primarily used in the treatment of major depressive disorder. It is also being studied for its potential use in treating anxiety disorders and other mood disorders.
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant medications.
Mecanismo De Acción
Vilazodone exerts its effects by inhibiting the reuptake of serotonin, thereby increasing its levels in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor. This dual mechanism enhances serotonergic activity in the central nervous system, which is believed to contribute to its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: Another selective serotonin reuptake inhibitor (SSRI) used to treat depression.
Sertraline: An SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI that also inhibits the reuptake of serotonin but has a different side effect profile.
Uniqueness of Vilazodone
Vilazodone is unique among SSRIs due to its partial agonist activity at the 5-HT1A receptor. This dual mechanism of action may provide additional therapeutic benefits and a different side effect profile compared to other SSRIs .
Propiedades
IUPAC Name |
sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)15-10-13-7-8-16-14(19(21)25-4)6-5-9-20(16,3)17(13)11-18(15)26(22,23)24;/h10-12,14,16H,5-9H2,1-4H3,(H,22,23,24);/q;+1/p-1/t14-,16-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLSVBYUEOUNEE-XLTSPECSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3C(=O)OC)C)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)



![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)


![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)

![(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol](/img/structure/B8065626.png)



